molecular formula C8H7NO2 B1647258 2-Hydroxy-4-(hydroxymethyl)benzonitrile

2-Hydroxy-4-(hydroxymethyl)benzonitrile

Cat. No.: B1647258
M. Wt: 149.15 g/mol
InChI Key: NOSKJKQQRBAAOX-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(hydroxymethyl)benzonitrile is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-hydroxy-4-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H7NO2/c9-4-7-2-1-6(5-10)3-8(7)11/h1-3,10-11H,5H2

InChI Key

NOSKJKQQRBAAOX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)O)C#N

Canonical SMILES

C1=CC(=C(C=C1CO)O)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 4-cyano-3-hydroxybenzoate (as described in Example 4, Step C) (0.50 g, 2.82 mmol) was dissolved in dry THF (30 mL), treated with LiBH4 (2.0M solution in THF) (5.64 mL, 11.28 mmol) and heated at reflux overnight. The reaction mixture was concentrated, then partitioned between EtOAc (50 mL) and 1N HCl (50 mL), the aqueous layer extracted with additional EtOAc (2×50 mL), the organic layers combined, washed with brine, and dried (MgSO4). Filtration and concentration to dryness gave the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5.64 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 4-cyano-2-hydroxybenzoate (0.50 g, 2.82 mmol) was dissolved in dry THF (30 mL), treated with LiBH4 (2.0 M solution in THF) (5.64 mL, 11.28 mmol), and heated at reflux for 18 hr. The reaction mixture was cooled to room temperature, poured into 1N HCl solution and extracted with EtOAc (2×). Organics combined and dried (MgSO4), filtered and concentrated to dryness to give the title compound which was used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
5.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-cyano-3-hydroxybenzoic acid methyl ester, Example 34, Step 3 (2.5 g, 14 mmol) was dissolved in THF (70 ml). LiBH4 in THF (2 M, 14 ml, 28 mmol) was added. The reaction mixture was heated to 70° C. for 60 hrs. The reaction mixture was quenched carefully with 3N HCl. The solvent was removed in vacuo and the crude material was purified by flash chromatography [10% MeOH(5% NH4OH)/CH2Cl2 ] to yield the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
70 mL
Type
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Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two

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